1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine chemical structure
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block for more complex molecules. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the 2-hydroxymethyl-phenylamino substituent provides a handle for further functionalization or for direct interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound.
Chemical Structure and Properties
The chemical identity and physicochemical properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are summarized in the tables below. Due to the limited availability of experimental data for this specific compound, predicted values are provided alongside experimental data for the closely related analogue, 1-Boc-4-(phenylamino)-piperidine, for comparative purposes.
Table 1: Chemical Identification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine
| Identifier | Value |
| IUPAC Name | tert-butyl 4-((2-(hydroxymethyl)phenyl)amino)piperidine-1-carboxylate |
| CAS Number | 162045-29-6 |
| Molecular Formula | C₁₇H₂₆N₂O₃ |
| Molecular Weight | 306.40 g/mol |
| Canonical SMILES | C1CN(CCC1NC2=CC=CC=C2CO)C(=O)OC(C)(C)C |
| InChI Key | Not available |
Table 2: Physicochemical Properties
| Property | 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (Predicted) | 1-Boc-4-(phenylamino)-piperidine (Experimental) |
| Boiling Point | 466.4 ± 45.0 °C | Not available |
| Density | 1.163 ± 0.06 g/cm³ | Not available |
| Solubility | Not available | Soluble in DMF, DMSO, and Ethanol |
Synthesis
The most common and efficient method for the synthesis of 1-Boc-4-(substituted-phenylamino)-piperidines is through reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone with a primary amine, in this case, 2-aminobenzyl alcohol, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
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1-Boc-4-piperidone
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2-aminobenzyl alcohol
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Acetic acid (optional, as a catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 1-Boc-4-piperidone (1.0 equivalent) and 2-aminobenzyl alcohol (1.0-1.2 equivalents) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Stir the reaction mixture at room temperature for 12-24 hours, or until the starting materials are consumed.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to afford the pure 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.
Synthetic Workflow
The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine via reductive amination can be visualized as a two-step, one-pot process. The following diagram illustrates this experimental workflow.
Caption: Synthetic workflow for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.
Applications in Drug Discovery
Piperidine derivatives are integral to the development of a wide range of therapeutic agents. The structural motif of 1-Boc-4-(phenylamino)-piperidine is a key intermediate in the synthesis of potent analgesics. The introduction of a hydroxymethyl group on the phenyl ring, as in the title compound, offers a potential site for metabolic modification or for forming additional hydrogen bonds with a biological target, which can modulate the pharmacological profile of a lead compound. Researchers can utilize this compound as a scaffold to explore structure-activity relationships (SAR) in the design of novel therapeutics targeting various receptors and enzymes.
Conclusion
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a valuable chemical entity for researchers in the fields of organic synthesis and drug discovery. The well-established reductive amination protocol provides a reliable method for its preparation. While experimental data on this specific molecule is not widely available, its structural similarity to other well-characterized piperidine derivatives suggests its potential as a versatile building block for the synthesis of novel, biologically active compounds. This guide serves as a foundational resource for scientists and professionals working with this and related molecules.
